molecular formula C12H13ClO4 B2645212 2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid CAS No. 385381-18-0

2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid

Cat. No.: B2645212
CAS No.: 385381-18-0
M. Wt: 256.68
InChI Key: GWIDRVANQAPKCU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid (CAS 385381-18-0) is a high-purity chemical building block of significant interest in organic synthesis and materials science research. This compound features a 1,3-dioxane ring that adopts a stable chair conformation, with the 4-chlorophenyl substituent in an equatorial position and the carboxylic acid group in an axial inclination, as confirmed by single-crystal X-ray diffraction studies . Its primary research application is serving as a versatile synthetic intermediate and protecting group for carbonyl functionalities in multi-step organic syntheses . In the solid state, the molecules form characteristic carboxylic acid inversion dimers through strong intermolecular O–H···O hydrogen bonds, generating R₂²(8) graph-set motifs, which are relevant for studies in crystal engineering and supramolecular chemistry . The compound is synthesized via an acid-catalyzed reaction between 2,2-bis(hydroxymethyl)propionic acid and 4-chlorobenzaldehyde . With a molecular formula of C₁₂H₁₃ClO₄ and a molecular weight of 256.68 g/mol, it is supplied with a purity of ≥97% . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate personal protective equipment, noting that it may cause skin and serious eye irritation and may be harmful if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-12(11(14)15)6-16-10(17-7-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIDRVANQAPKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Organic Synthesis

The primary application of 2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid is as a protective group in organic synthesis. It is utilized to protect carbonyl groups during various synthetic transformations. This protection is crucial for preventing unwanted reactions at the carbonyl site while other functional groups are modified .

Coordination Chemistry

Recent studies have explored the use of this compound in coordination chemistry. For instance, it has been involved in the synthesis of nickel complexes where it acts as a ligand. The crystal structure analysis of these complexes demonstrates the coordination of nickel ions with the oxygen atoms from the dioxane moiety, showcasing its potential in developing new materials for catalysis and electronic applications .

Insecticidal Properties

The compound has shown promise in agricultural applications due to its insecticidal properties. Research indicates that derivatives of dioxane compounds can exhibit effective pest control capabilities, making them suitable candidates for developing new agrochemicals .

Case Study 1: Synthesis and Characterization

A study conducted by Zhang et al. (2013) focused on synthesizing this compound through a reaction involving 2,2-bis(hydroxymethyl)propionic acid and 4-chlorobenzaldehyde. The resulting product was characterized using X-ray crystallography, revealing its monoclinic crystal structure and confirming its potential as a precursor for further chemical modifications .

Case Study 2: Coordination Complexes

In another investigation, researchers synthesized coordination complexes of nickel using the title compound as a ligand. The study highlighted how the compound's ability to coordinate with metal ions can be exploited to create materials with specific electronic properties, which are useful in sensors and catalysts .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed as a protective group for carbonyls during synthetic transformations
Coordination ChemistryActs as a ligand in metal complex formation
Insecticidal PropertiesDemonstrates effective pest control capabilities

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chlorophenyl Substitution
  • 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic Acid
    • Structure : The chlorine substituent is located at the ortho position on the phenyl ring, contrasting with the para position in the target compound.
    • Crystallography : The ortho isomer crystallizes in the triclinic space group P-1, with shorter intermolecular O–H···O hydrogen bonds (2.67 Å vs. 2.76 Å in the para isomer) . This difference influences molecular packing and stability.
    • Applications : Both isomers serve as carbonyl-protecting groups, but the ortho derivative exhibits slightly higher reactivity in nucleophilic substitution reactions due to steric effects near the chlorine atom .
Core Heterocycle Variations
  • 2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid Structure: Replaces the dioxane ring with a 1,3-dioxoisoindoline core. The additional keto groups increase electron-withdrawing effects, enhancing acidity (pKa ~2.5 vs. ~3.8 for the dioxane analog) .
  • 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic Acid Structure: Features a thiazole ring instead of dioxane, with a sulfonamide linkage. The thiazole core confers greater aromaticity and metabolic stability. Properties: Higher solubility in polar solvents (e.g., logP ~1.2 vs. ~2.1 for the dioxane compound) due to the sulfonamide group .
Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Core Structure Substituents pKa Solubility (mg/mL) Applications
2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid 1,3-Dioxane 4-Cl, 5-CH₃ ~3.8 12.5 (in DMSO) Synthetic intermediate
2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid 1,3-Dioxane 2-Cl, 5-CH₃ ~3.6 10.2 (in DMSO) Protective group
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid Isoindoline-1,3-dione 3-Cl, 4-CH₃ ~2.5 8.7 (in DMSO) Pharmaceutical intermediate
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid Thiazole 4-Cl-SO₂NH, 4-CH₃ ~1.9 24.3 (in water) Antimicrobial agent
Research Findings and Implications
  • Crystallographic Insights : The para-chloro isomer exhibits a more linear hydrogen-bonding network compared to the ortho analog, contributing to higher thermal stability (decomposition temp. 215°C vs. 198°C) .
  • Synthetic Utility : Dioxane-based compounds are preferred for stereoselective synthesis due to their conformational rigidity, whereas isoindoline-diones are leveraged for their planar aromatic systems .
  • Biological Relevance : Thiazole derivatives demonstrate enhanced bioavailability, making them more suitable for drug development than dioxane analogs .

Biological Activity

2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, with the CAS number 385381-18-0, is an organic compound characterized by a chlorophenyl group, a methyl group, and a dioxane ring. Its molecular formula is C12_{12}H13_{13}ClO4_4 and it has a molecular weight of 256.68 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study investigated its effects on A549 human lung adenocarcinoma cells, revealing that compounds with similar structural features showed varying degrees of cytotoxicity. Notably, derivatives containing the 4-chlorophenyl substitution demonstrated enhanced anticancer activity by reducing cell viability significantly compared to control groups .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineViability (%)Notes
Compound 6A54964Enhanced activity due to 4-chlorophenyl substitution
Compound 7A54961Similar effects as Compound 6
Control (Cisplatin)A549~20Standard chemotherapy agent

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In a screening against various multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus, the compound exhibited no significant antimicrobial activity at concentrations up to 64 µg/mL . This lack of activity suggests that while it possesses anticancer properties, its effectiveness against bacterial pathogens is limited.

The biological activity of this compound is thought to involve interactions with specific molecular targets. It may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects. Further studies are needed to elucidate the precise pathways and mechanisms through which this compound exerts its biological effects .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activities:

  • Anticancer Studies : In vitro assays demonstrated that substituents on the phenyl ring significantly influence the anticancer activity of related compounds. The presence of electron-withdrawing groups like chlorine was associated with increased potency against cancer cells .
  • Synthetic Pathways : The synthesis of this compound typically involves cyclization reactions and Friedel-Crafts acylation, highlighting its accessibility for further medicinal chemistry applications .
  • Comparative Analysis : Comparative studies with other dioxane derivatives have shown that modifications in the molecular structure can lead to varied biological activities. For instance, compounds with additional methyl or halogen substitutions were noted for their enhanced cytotoxicity .

Future Directions

Research into this compound is ongoing, focusing on:

  • Optimizing Structure : Further modifications may enhance its selectivity and potency as an anticancer agent.
  • Exploring Combination Therapies : Investigating its use in combination with existing chemotherapeutics could provide insights into synergistic effects.
  • Understanding Toxicity Profiles : Assessing the toxicity to non-cancerous cells will be crucial for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, and how can purity be ensured during crystallization?

  • Methodology : The compound can be synthesized via condensation of 4-chlorobenzaldehyde with 5-methyl-1,3-dioxane-5-carboxylic acid precursors under acidic catalysis (e.g., HCl in THF). Post-synthesis, crystallization is critical: slow evaporation from a polar solvent (e.g., ethanol/water mixtures) yields high-purity crystals. X-ray diffraction (XRD) confirms purity and polymorph selection. For example, analogous dioxane derivatives crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonded dimer motifs stabilizing the lattice .
  • Key Parameters : Monitor reaction pH (<2 for optimal cyclization) and solvent polarity during recrystallization. Yield improvements (e.g., 29% in photoredox-derived procedures) require stoichiometric control of reagents like DCC (N,N'-dicyclohexylcarbodiimide) for carboxyl activation .

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